Dyshomerythrine

Description

Contextualization within the Homoerythrina Alkaloid Class

Alkaloids are a large group of naturally occurring organic compounds that contain at least one nitrogen atom. wikipedia.org They are found in a wide variety of organisms, including plants, fungi, bacteria, and animals. wikipedia.org Within this vast group, Dyshomerythrine is classified as a Homoerythrina alkaloid. epdf.pub

The Homoerythrina alkaloids are a subgroup of the Erythrina alkaloids, which are characterized by a tetracyclic spiroamine skeleton. wikipedia.org The core difference between Erythrina and Homoerythrina alkaloids lies in the structure of one of the rings (the C ring). wikipedia.org Homoerythrina alkaloids are biosynthetically derived from the condensation of phenylalanine and tyrosine, leading to a phenethylisoquinoline precursor. nih.gov

This compound has been isolated from several plant species, including Dysoxylum lenticellare and Lagarostrobos colensoi (silver pine). scispace.comresearchgate.netresearchgate.net Its presence in the Podocarpaceae family was a notable discovery, as these alkaloids had not been previously found in this plant family. researchgate.netresearchgate.net

Significance of this compound as a Prominent Natural Product

The significance of this compound in natural product chemistry stems from its representative structure within the Homoerythrina class and its reported biological activities. Research has shown that this compound, along with other related alkaloids, exhibits several interesting properties.

For instance, studies on constituents from Dysoxylum lenticellare have revealed that alkaloids from this plant, including this compound, possess molluscicidal and cardiac effects. scispace.comresearchgate.net Specifically, this compound was one of four alkaloids from the leaves of this plant tested against Biomphalaria glabrata, a snail that acts as an intermediate host for the parasite causing schistosomiasis, and was found to possess molluscicidal activity. researchgate.netresearchgate.net Additionally, all tested compounds from this plant showed cardiodepressant activities on the heart of the snail. researchgate.net this compound from Manoao has also been reported to have insecticidal activity. researchgate.net

The structural complexity and biological activity of Homoerythrina alkaloids like this compound make them interesting targets for synthetic chemistry and potential leads for drug discovery. wikipedia.org

Historical Perspective of Homoerythrina Alkaloid Research

The study of Erythrina alkaloids, the parent class of Homoerythrina alkaloids, dates back to the late 19th and early 20th centuries. researchgate.netresearchgate.net Initial research was driven by the observation that extracts from Erythrina species exhibited curare-like neuromuscular blocking activities. researchgate.net

The first individual alkaloid, morphine, was isolated around 1804, marking a pivotal moment in the history of natural product chemistry. wikipedia.orgbritannica.com The systematic study and isolation of specific alkaloids from various plant sources gained momentum throughout the 19th and 20th centuries. muzablends.com

The structural elucidation of these complex molecules was a significant challenge for early chemists. However, with the advent of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, the determination of complex chemical structures has become more feasible. anu.edu.aurfi.ac.uk The first total synthesis of naturally occurring Homoerythrina alkaloids, schelhammericine and 3-epischelhammericine, was a landmark achievement in the field. researchgate.net

Research into Homoerythrina alkaloids continues, with a focus on isolating new compounds, elucidating their structures, exploring their biosynthetic pathways, and evaluating their pharmacological potential. researchgate.netfrontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

91897-64-2 |

|---|---|

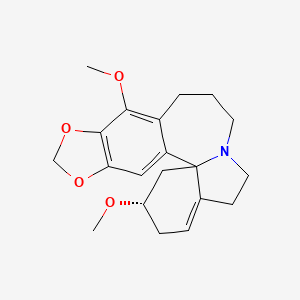

Molecular Formula |

C20H25NO4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |

InChI |

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |

InChI Key |

BMERDRZRTMAIND-PVCZSOGJSA-N |

Isomeric SMILES |

CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |

Canonical SMILES |

COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Dyshomerythrine

Isolation from Lagarostrobos colensoi (Silver Pine)

Dyshomerythrine has been identified as a major alkaloidal component in the extracts of Lagarostrobos colensoi, commonly known as Silver Pine. nzpcn.org.nzresearchgate.netresearchgate.net This discovery was significant as it marked the first instance of homoerythrina alkaloids being isolated from a plant belonging to the Podocarpaceae family. nzpcn.org.nzresearchgate.netresearchgate.net Research has highlighted that a group of homoerythrina alkaloids is present in this species, with this compound being the most prominent. nzpcn.org.nzresearchgate.net

The presence of this compound in Lagarostrobos colensoi underscores the chemodiversity of this New Zealand endemic conifer. While the tree is primarily known for its durable timber, the isolation of this complex alkaloid has opened new avenues for phytochemical research into the Podocarpaceae family.

Isolation from Dysoxylum Species, notably Dysoxylum lenticellare

The genus Dysoxylum, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, including alkaloids. scispace.comresearchgate.net Notably, this compound has been isolated from the leaves and stems of Dysoxylum lenticellare. researchgate.netafricaresearchconnects.com Phytochemical investigations of D. lenticellare have led to the identification of a suite of alkaloids, with this compound being a key constituent among the homoerythrina-type alkaloids. researchgate.netafricaresearchconnects.com

In addition to this compound, several other compounds have been isolated from D. lenticellare, showcasing the complex chemical profile of this species. These include other homoerythrina alkaloids such as 3-epischelhammericine, 2,7-dihydrohomoerysotrine, and 3-epi-12-hydroxyschelhammericine. researchgate.net The plant also produces 1-phenylethylisoquinoline alkaloids like homolaudanosine and dysoxyline, the novel alkaloid dysazecine, as well as diterpenes and other compounds. researchgate.net The co-occurrence of these varied chemical entities provides valuable insights into the biosynthetic pathways active within this plant genus.

Phytogeographical Distribution of this compound-Producing Flora

The geographical distribution of the plants known to produce this compound is quite distinct.

Lagarostrobos colensoi , or Silver Pine, is an endemic species to New Zealand. nzpcn.org.nzconifers.orgkew.orgtanestrees.org.nztheplantcompany.co.nz It is found in both the North and South Islands. nzpcn.org.nzconifers.orgkew.org In the North Island, its presence is more concentrated around the mountains of the Central Volcanic Plateau, being less common further north. nzpcn.org.nz On the South Island, it is predominantly found in the western regions. nzpcn.org.nz This species typically inhabits lowland to montane environments, favoring areas with high rainfall, cool temperatures, and poorly drained, infertile soils such as those found in acid swamps and peats. nzpcn.org.nzconifers.orgtanestrees.org.nztheplantcompany.co.nz

The genus Dysoxylum has a broader distribution, primarily throughout Southeast Asia to Australia. scispace.com Dysoxylum lenticellare, a known source of this compound, is found in the tropical regions of the Pacific. researchgate.netgutenberg.orgcharlotte.edu Its distribution includes the islands of Polynesia, with documented occurrences in locations such as Tonga. gutenberg.orgcharlotte.edu The Meliaceae family, to which Dysoxylum belongs, is widespread in tropical forests and is also found in some temperate areas. nparks.gov.sg

Methodologies for Extraction and Initial Separation from Plant Matrices

The extraction and initial separation of this compound from its plant sources generally follow established protocols for isolating alkaloids, particularly homoerythrina alkaloids. These methods are designed to efficiently separate the target basic compounds from the complex mixture of other plant constituents.

A common approach involves an initial extraction of the dried and powdered plant material (leaves or stems) with an organic solvent. innspub.netslideshare.net This is often followed by an acid-base extraction procedure. slideshare.netjocpr.comgoogle.com The crude extract is partitioned between an acidic aqueous solution and an immiscible organic solvent. The alkaloids, being basic, form salts and move into the aqueous phase, while many other less polar compounds remain in the organic layer. The aqueous layer is then made alkaline, which converts the alkaloid salts back to their free base form. slideshare.netjocpr.com These free bases can then be extracted back into an organic solvent. slideshare.netjocpr.com

Further purification of the crude alkaloid mixture is typically achieved through chromatographic techniques. jocpr.com Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a standard method. jocpr.com The separation is based on the differential adsorption and elution of the various components of the mixture. By using a gradient of solvents with increasing polarity, the individual alkaloids can be separated from one another. jocpr.com Techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can also be employed for the final purification of this compound.

Biosynthetic Pathways and Precursor Incorporation Studies of Dyshomerythrine

Proposed Biosynthetic Routes to the Homoerythrina Alkaloid Core Structure

The biosynthesis of the homoerythrina alkaloid core is understood to originate from the same foundational pathway as other phenethylisoquinoline alkaloids. utas.edu.au This pathway commences with precursors derived from the aromatic amino acids L-tyrosine and L-phenylalanine. wikipedia.orguzh.ch

The initial key step is a Pictet-Spengler condensation reaction. This reaction joins two primary building blocks: dopamine (B1211576) (derived from L-tyrosine via hydroxylation and decarboxylation) and 4-hydroxydihydrocinnamaldehyde (4-HDCA), which is formed from L-phenylalanine. nih.govpnas.org This condensation establishes the core 1-phenethylisoquinoline scaffold. researchgate.net Subsequent N-methylation, O-methylations, and hydroxylation steps lead to the formation of the crucial intermediate, (S)-autumnaline. utas.edu.aursc.org

From (S)-autumnaline, the pathway diverges towards different alkaloid subtypes. For the homoerythrina and related Cephalotaxus alkaloids, the proposed route proceeds via intramolecular oxidative phenolic coupling of (S)-autumnaline. This coupling does not lead directly to the final spiro-cyclic structure but instead forms a key ten-membered ring intermediate, a dibenz[d,f]azecine derivative. researchgate.netcore.ac.uk The isolation of dysazecine, a novel dibenz[d,f]azecine alkaloid, alongside homoerythrina alkaloids like dyshomerythrine from Dysoxylum lenticellare, provides strong evidence for this intermediate's role, representing a "trapped" precursor in the biosynthetic sequence. researchgate.netresearchgate.net

The final stage in forming the characteristic homoerythrina skeleton involves a subsequent intramolecular cyclization of the dibenz[d,f]azecine intermediate. This ring closure creates the spiro-fused A/B rings and the defining seven-membered C-ring of the homoerythrinane core structure. Further tailoring reactions, such as adjustments in oxidation state and substituent patterns, then yield specific compounds like this compound.

| Precursor/Intermediate | Origin/Role | Reference(s) |

| L-Tyrosine | Primary amino acid precursor (forms dopamine moiety) | uzh.chpnas.org |

| L-Phenylalanine | Primary amino acid precursor (forms 4-HDCA moiety) | nih.govpnas.org |

| Dopamine | Condensation partner (derived from L-Tyrosine) | rsc.orgnih.gov |

| 4-Hydroxydihydrocinnamaldehyde (4-HDCA) | Condensation partner (derived from L-Phenylalanine) | pnas.orgnih.gov |

| (S)-Autumnaline | Key 1-phenethylisoquinoline intermediate | utas.edu.aursc.orggenome.jp |

| Dibenz[d,f]azecine derivative | 10-membered ring intermediate from oxidative coupling | researchgate.netcore.ac.uk |

| Homoerythrinane Skeleton | Core tetracyclic structure of this compound | wikipedia.org |

Putative Enzymatic Mechanisms Involved in this compound Formation

While the specific enzymes responsible for this compound biosynthesis have not been fully characterized, their functions can be inferred from the well-studied biosynthesis of related benzylisoquinoline and phenethylisoquinoline alkaloids. frontiersin.orgnih.gov The pathway relies on several key enzyme families.

Pictet-Spengler Synthase (PSS): The initial formation of the 1-phenethylisoquinoline scaffold from dopamine and 4-HDCA is catalyzed by a Pictet-Spenglerase. pnas.org In the related biosynthesis of Cephalotaxus alkaloids, a specific enzyme, ChPSS, has been identified that performs this crucial condensation, representing the branch point from benzylisoquinoline alkaloid pathways. nih.govnih.gov A homologous enzyme is presumed to exist in Dysoxylum.

O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): The conversion of the initial scaffold to (S)-autumnaline requires a series of methylation reactions. OMTs are responsible for adding methyl groups to hydroxyl functions on the aromatic rings, while an NMT adds the methyl group to the isoquinoline (B145761) nitrogen. These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor.

Cytochrome P450 Monooxygenases (CYPs): This versatile enzyme superfamily is critical for multiple steps in the pathway. researchgate.net

Hydroxylation: CYPs are responsible for the hydroxylation of the aromatic rings on the precursor molecules.

Oxidative Phenolic Coupling: The key transformation of (S)-autumnaline into the dibenz[d,f]azecine intermediate is an intramolecular C-C bond formation catalyzed by a specific CYP enzyme. researchgate.net This type of regioselective coupling is a hallmark of alkaloid biosynthesis. nih.gov

Tailoring Reactions: CYPs likely catalyze the final structural modifications on the homoerythrinane skeleton that lead to this compound.

Reductases/Dehydrogenases: Enzymes such as reductases may be involved in the formation of the 4-HDCA precursor from phenylalanine-derived intermediates. For instance, a double-bond reductase (ChDBR) was identified as a crucial step in diverting metabolic flow towards 4-HDCA formation in Cephalotaxus. nih.gov Similar enzymes are expected to participate in the pathway in Dysoxylum.

| Enzyme Class (Putative) | Proposed Function in this compound Biosynthesis | Reference(s) |

| Pictet-Spengler Synthase (PSS) | Catalyzes the condensation of dopamine and 4-HDCA to form the 1-phenethylisoquinoline core. | pnas.orgnih.gov |

| O-Methyltransferase (OMT) | Methylates hydroxyl groups on the aromatic rings of intermediates. | frontiersin.org |

| N-Methyltransferase (NMT) | Methylates the nitrogen atom of the isoquinoline ring system. | frontiersin.org |

| Cytochrome P450 (CYP) | Catalyzes hydroxylation and the crucial intramolecular oxidative coupling to form the dibenz[d,f]azecine ring. | researchgate.netresearchgate.net |

| Reductases | Involved in the formation of the aldehyde precursor (4-HDCA) from phenylalanine. | nih.gov |

Isotopic Labeling Studies for Elucidating Biosynthetic Intermediates

Isotopic labeling, or tracer studies, have been indispensable for mapping the biosynthetic routes to complex alkaloids, including the phenethylisoquinoline family. rsc.orghebmu.edu.cn This technique involves feeding a plant with a precursor molecule labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ³H, ²H) and then determining the position of the label in the final natural product.

Extensive labeling experiments in Colchicum and Cephalotaxus species have firmly established the biosynthetic pathway. nih.govresearchgate.net Studies using labeled L-tyrosine and L-phenylalanine confirmed their roles as the primary building blocks. nih.gov More definitive experiments demonstrated that labeled (S)-autumnaline is efficiently incorporated into downstream products like colchicine, confirming its status as a key intermediate. nih.govrsc.org

For this compound, although specific tracer studies may not be published, the established pathway for the homoerythrina class allows for a confident prediction of labeling patterns. utas.edu.au Feeding experiments with labeled precursors would be expected to yield the following results:

[¹⁴C]-Tyrosine would label the portion of the molecule derived from dopamine, including the isoquinoline ring and its attached carbons (C-1, C-4, C-5, C-6, C-7, C-8, C-10, and C-11).

[¹⁴C]-Phenylalanine would label the phenethyl side chain (C-2', C-3', C-4', C-5', C-6', C-7', C-8', and C-9').

[¹⁴C-methyl]-Methionine would label the oxygen-linked methyl groups on the aromatic rings and potentially the nitrogen-linked methyl group if present in an intermediate.

[¹⁴C]-Autumnaline , appropriately labeled, would show direct and high incorporation into this compound, confirming its role as a direct precursor.

Heavy water (D₂O) labeling has also emerged as a powerful tool to probe pathway activity in plants, including the biosynthesis of homoharringtonine, which shares the same core precursors as this compound. nih.gov

Genetic Determinants of Biosynthesis in Source Organisms

The genetic basis for the biosynthesis of this compound in Dysoxylum lenticellare has not been fully elucidated. However, significant progress in understanding the genetics of related alkaloid pathways in other plants, particularly Cephalotaxus, provides a robust framework for predicting the genetic architecture in Dysoxylum. pnas.orgnih.gov

The genes encoding the biosynthetic enzymes for a specific pathway are often co-expressed and can sometimes be found physically co-located on the chromosome in what are known as biosynthetic gene clusters (BGCs). rsc.org This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. It is plausible that the genes for this compound biosynthesis are organized in a similar manner.

Key genetic determinants would include genes encoding the enzyme families discussed previously:

A Pictet-Spengler synthase (PSS) gene, homologous to the one found in Cephalotaxus.

Several O-methyltransferase (OMT) and N-methyltransferase (NMT) genes.

A suite of cytochrome P450 (CYP) genes responsible for specific hydroxylations and the critical oxidative coupling steps.

Reductase and decarboxylase genes involved in precursor supply.

Transcriptome analysis of Dysoxylum lenticellare has been performed, which is the first step toward identifying candidate genes based on their expression profiles in alkaloid-producing tissues. nih.govplos.org Comparative transcriptomics with non-producing species or different plant organs could reveal genes specifically upregulated in correlation with this compound accumulation. Furthermore, studies on the evolution of benzylisoquinoline alkaloid pathways show that the genes responsible were often duplicated in ancient plant lineages and then preferentially retained in species that produce these compounds, a principle that likely extends to the homoerythrina pathway. nih.gov The discovery of a complete biosynthetic pathway for the toxic alkaloid gramine (B1672134) in barley, which involved identifying two clustered genes, serves as a model for how such pathways can be fully uncovered. sciencedaily.com

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Dyshomerythrine

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Dyshomerythrine. jchps.comomicsonline.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the full chemical structure. omicsonline.orgemerypharma.com

Initially, 1D ¹H and ¹³C NMR spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum indicates the number of carbon atoms in the molecule. jchps.com However, for a molecule with the complexity of this compound, these spectra are often crowded, making unambiguous assignments difficult without further experiments. omicsonline.org

To overcome this, a suite of 2D NMR experiments is employed. rsc.org These include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton networks throughout the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This is a powerful tool for assigning the chemical shift of carbons that bear protons. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is critical for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that were identified by COSY. rsc.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is used to determine the relative stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of a NOESY correlation between two protons indicates they are on the same face of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for an Erythrinan (B1236395) Alkaloid Core

Data is illustrative and based on known values for the Erythrina alkaloid class. The exact chemical shifts for this compound may vary.

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) | Key HMBC Correlations (from H at position) | Key NOESY Correlations (from H at position) |

|---|---|---|---|---|

| 1 | ~5.9-6.1 (d) | ~124.0 | C-3, C-5 | H-2, H-10 |

| 2 | ~6.8-7.0 (dd) | ~130.0 | C-4, C-7a | H-1 |

| 3α | ~2.9-3.1 (m) | ~50.0 | C-1, C-4, C-5 | H-3β, H-4α |

| 3β | ~3.4-3.6 (m) | C-1, C-4, C-5 | H-3α, H-4β | |

| 5 | - | ~65.0 | - | - |

| 10 | ~6.6-6.8 (s) | ~128.0 | C-8, C-11a | H-1 |

| 15-OCH₃ | ~3.8-3.9 (s) | ~56.0 | C-15 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of an unknown compound. lcms.czuni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million, ppm). hilarispublisher.comchromatographyonline.com This precision allows for the calculation of a unique elemental formula. uni-rostock.de

For this compound, HRMS analysis, often using electrospray ionization (ESI), would provide an exact mass for the protonated molecule, [M+H]⁺. This experimentally determined mass can then be compared to the calculated masses of potential chemical formulas, allowing for an unambiguous assignment of the molecular formula. This is a critical step that constrains the possibilities for the molecular structure. waters.com

Furthermore, tandem mass spectrometry (MS/MS) can be performed on the isolated parent ion. In this experiment, the ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is often characteristic of a particular molecular scaffold and can provide confirmatory evidence for the proposed structure. For erythrinan alkaloids, specific retro-Diels-Alder fragmentations are often observed, which can help to confirm the ring system.

Table 2: Illustrative HRMS Data for a this compound Isomer

| Parameter | Value |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass (for C₂₀H₂₅NO₄) | 359.1784 |

| Measured Exact Mass | 359.1780 |

| Mass Error | -1.1 ppm |

| Deduced Molecular Formula | C₂₀H₂₅NO₄ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Once the connectivity and relative stereochemistry of this compound are established, the next challenge is to determine its absolute configuration. ucalgary.cadoubtnut.com This is the precise three-dimensional arrangement of its atoms, which cannot be determined by NMR or MS alone. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are powerful non-empirical techniques for this purpose. psu.edunih.gov

ECD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's absolute configuration. researchgate.net

The modern approach involves comparing the experimental ECD spectrum of this compound with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netfrontiersin.org A theoretical spectrum is calculated for an assumed absolute configuration (e.g., 5R, 6S, etc.). If the calculated spectrum matches the experimental one, the absolute configuration is assigned with a high degree of confidence. researchgate.net This method is particularly effective for molecules like this compound which contain chromophores (e.g., aromatic rings and double bonds) that absorb UV light. frontiersin.org

X-ray Crystallography in this compound Derivative Structural Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. libretexts.orgwikipedia.org This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms. libretexts.orgwikipedia.org

A significant challenge can be growing a single crystal of the natural product that is of sufficient quality for X-ray analysis. nih.gov In cases where this compound itself does not crystallize well, a common and effective strategy is to prepare a crystalline derivative. mdpi.com This is often achieved by reacting the molecule with a reagent containing a heavy atom, such as bromine or iodine. numberanalytics.com The presence of the heavy atom can facilitate the crystallization process and also helps in solving the "phase problem" inherent in crystallographic data analysis. numberanalytics.com Once the crystal structure of the derivative is solved, the structure of the original this compound molecule, including its absolute stereochemistry, can be determined with certainty. mdpi.com

Chemical Synthesis and Derivatization Strategies for Dyshomerythrine and Analogues

Total Synthesis Approaches to the Dyshomerythrine Skeletal Framework

The total synthesis of homoerythrina alkaloids like this compound presents significant challenges, primarily in the construction of the characteristic spirocyclic core and the control of stereochemistry. While a definitive total synthesis of this compound itself is not extensively documented in readily available literature, numerous successful syntheses of structurally related Erythrina and homoerythrina alkaloids have established viable strategies for constructing the essential ABCD tetracyclic ring system. These approaches provide a roadmap for the potential synthesis of this compound.

One notable strategy involves the intramolecular Diels-Alder reaction. For instance, a novel approach to the erythrinane skeleton, the core of alkaloids like 3-demethoxyerythratidinone, was developed utilizing a highly facile intramolecular [4+2] cycloaddition of a 2-imido-substituted furan. This key reaction efficiently constructs the B and C rings of the tetracyclic system. The synthesis commences with the coupling of the mixed anhydride (B1165640) of 3-carbomethoxy-3-butenoic acid with a lithiated furanyl carbamate, which immediately undergoes the intramolecular Diels-Alder reaction. Subsequent transformations, including a Rh(I)-catalyzed ring opening of the resulting oxabicyclic adduct and a Pictet-Spengler cyclization, complete the tetracyclic framework.

Another powerful approach focuses on the construction of the spirocyclic system through intramolecular cyclization. The enantioselective total synthesis of (+)-Dihydro-β-erythroidine, a related Erythrina alkaloid, highlights a modern strategy that could be adapted for this compound. nih.gov Although specific details of a this compound synthesis are not provided, this synthesis underscores the importance of strategic bond disconnections and the use of modern synthetic methods to achieve high levels of stereocontrol.

A review of synthetic strategies for Erythrina alkaloids reveals several common approaches to forming the core structure, which are broadly applicable to the this compound framework. researchgate.net These can be categorized by the final ring-forming step:

A-ring formation: Often achieved through intramolecular aldol (B89426) reactions. researchgate.net

B-ring formation: Utilizing a spiro-isoquinoline system as a key intermediate. researchgate.net

C-ring formation: Commonly constructed via intramolecular cyclization to form the quaternary spiro-center. researchgate.net

These varied strategies offer a versatile toolkit for synthetic chemists aiming to construct the this compound skeleton and its analogues.

Table 1: Key Strategies in the Synthesis of the Erythrinane Skeletal Framework

| Strategy | Key Reaction | Rings Formed | Reference Example |

|---|---|---|---|

| Intramolecular Diels-Alder | [4+2] cycloaddition of a 2-imido-substituted furan | B and C rings | Synthesis of 3-demethoxyerythratidinone |

| Intramolecular Aldol Reaction | Aldol condensation | A ring | General strategy for Erythrina alkaloids researchgate.net |

| Spiro-isoquinoline Cyclization | Intramolecular cyclization | B ring | General strategy for Erythrina alkaloids researchgate.net |

Semi-synthetic Modifications of this compound for Structural Diversification

Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating a library of related compounds for structure-activity relationship (SAR) studies. This approach allows for the exploration of how different functional groups impact the biological activity of the parent molecule. While specific semi-synthetic modifications starting from isolated this compound are not widely reported, studies on related homoerythrina alkaloids demonstrate the potential for such derivatization.

A notable example is the design and synthesis of a series of homoerythrina alkaloid derivatives bearing a 1,2,3-triazole moiety. nih.gov In this study, the homoerythrina alkaloid scaffold was modified by introducing a triazole ring, a common pharmacophore, through click chemistry. This modification led to the discovery of derivatives with potent biological activities, highlighting the utility of this strategy for structural diversification. nih.gov

The general principles of natural product modification can be applied to this compound. nih.gov These strategies often involve:

Functional group interconversion: Modifying existing functional groups, such as hydroxyl or methoxy (B1213986) groups, to esters, ethers, or other functionalities.

Introduction of new substituents: Adding new chemical moieties to the alkaloid scaffold to probe interactions with biological targets.

Scaffold simplification or elaboration: Removing or adding parts of the molecular structure to identify the minimal pharmacophore or to introduce new binding elements. nih.gov

These semi-synthetic approaches are crucial for optimizing the therapeutic potential of natural products like this compound, potentially leading to the development of new drugs with improved efficacy and pharmacokinetic properties.

Table 2: Potential Semi-synthetic Modifications of the Homoerythrina Scaffold

| Modification Type | Reaction | Potential Outcome |

|---|---|---|

| Esterification | Acylation of hydroxyl groups | Altered solubility and bioavailability |

| Etherification | Alkylation of hydroxyl groups | Modified lipophilicity |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | Introduction of diverse substituents (e.g., triazoles) nih.gov |

Asymmetric Synthesis of Enantiopure this compound Precursors and Analogues

This compound, like most natural products, is a chiral molecule, meaning it exists as a specific stereoisomer. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry. Asymmetric synthesis encompasses a range of techniques designed to produce a single enantiomer of a chiral product.

In the context of this compound synthesis, asymmetric methods are crucial for establishing the correct stereochemistry of key intermediates. This can be achieved through several approaches:

Chiral pool synthesis: Starting from a readily available enantiopure natural product, such as an amino acid or a sugar, that already contains some of the required stereocenters.

Use of chiral auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Asymmetric catalysis: Employing a chiral catalyst to control the stereoselectivity of a reaction. This is often the most efficient method as only a small amount of the chiral catalyst is needed.

The enantioselective total synthesis of (+)-Dihydro-β-erythroidine provides a practical example of the application of asymmetric synthesis in this class of alkaloids. nih.gov While the specific reactions are unique to that synthesis, the underlying principles of using chiral catalysts or reagents to set key stereocenters are directly applicable to a synthesis of this compound.

The development of methods for the asymmetric synthesis of key building blocks, such as chiral piperidines and substituted aromatic rings, is an active area of research. These enantiopure precursors are then assembled to construct the final tetracyclic structure of the target alkaloid.

Development of Novel Synthetic Methodologies for Homoerythrina Alkaloid Scaffolds

The pursuit of more efficient and elegant syntheses of complex natural products like this compound often drives the development of new synthetic methodologies. Research in this area is focused on creating novel reactions and strategies that can streamline the construction of the homoerythrina alkaloid scaffold.

Recent advances in the synthesis of tetrahydroisoquinoline alkaloids, a core structural motif in this compound, have highlighted the power of modern synthetic methods. nih.gov These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, which allow for the rapid assembly of complex molecular architectures. nih.gov

One innovative strategy that has been applied to the synthesis of the related erythrinane ring system is the use of an intramolecular Diels-Alder reaction of a 2-imido substituted furan. This reaction provides a powerful and convergent approach to the tetracyclic core of these alkaloids.

Furthermore, the development of divergent synthetic routes allows for the synthesis of multiple related alkaloids from a common intermediate. This approach is particularly valuable for exploring the SAR of a natural product family. By creating a central building block that can be elaborated into a variety of final products, chemists can efficiently generate a library of analogues for biological testing.

The ongoing development of such novel synthetic methodologies will undoubtedly facilitate future syntheses of this compound and its analogues, paving the way for a deeper understanding of their biological properties and potential therapeutic applications.

Mechanistic Investigations of Dyshomerythrine S Biological Activities

Studies on Molluscicidal Activity: Cellular and Molecular Targets

The potential of Dyshomerythrine as a molluscicide has been explored through various laboratory-based studies aimed at understanding its efficacy and mode of action against snail species. These investigations are crucial for developing effective and environmentally considerate snail control strategies.

The evaluation of this compound's molluscicidal properties relies heavily on in vitro bioassays. These standardized laboratory tests are designed to determine the concentration-dependent and time-dependent toxicity of the compound. A common method involves exposing snails, such as Biomphalaria pfeifferi or Lymnaea natalensis, to varying concentrations of the substance in an aqueous environment. bioline.org.bruonbi.ac.keplos.org Researchers then record mortality rates at specific time intervals (e.g., 24, 48, 72 hours) to calculate key toxicological parameters. bioline.org.brnih.gov

One of the primary metrics derived from these bioassays is the Lethal Concentration (LC50), which represents the concentration of a substance required to kill 50% of the test population within a specified time frame. bioline.org.brresearchgate.net For instance, a lower LC50 value indicates higher toxicity. Another important parameter is the Lethal Time (LT50), which measures the time required for a specific concentration to cause 50% mortality. nih.gov These values are critical for comparing the potency of this compound to other molluscicides and for determining potential application rates. The criteria for death in snails are typically the absence of movement, retraction into the shell, or discoloration of the body and shell. bioline.org.br

Table 1: Example Data from In Vitro Molluscicidal Bioassays

| Test Organism | Compound | Exposure Time (hours) | LC50 (ppm) | LC90 (ppm) |

|---|---|---|---|---|

| Biomphalaria glabrata | Plant Alkaloid X | 24 | 5.2 | 12.5 |

| Lymnaea natalensis | Plant Alkaloid X | 24 | 8.1 | 18.9 |

| Bulinus truncatus | Plant Saponin Y | 48 | 15.0 | 35.7 |

Mechanistic studies suggest that alkaloids, the class of compounds to which this compound belongs, can interfere with several vital biochemical pathways in snails. internationalpolicybrief.orgnih.gov One of the primary targets is the nervous system. Some plant-derived molluscicides act as acetylcholinesterase (AChE) inhibitors. nih.govinternationalpolicybrief.org AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synapse, causing continuous stimulation of nerve and muscle fibers, resulting in paralysis and eventual death. internationalpolicybrief.org

Besides neurotoxicity, other metabolic processes can be disrupted. For example, some compounds affect the snail's digestive system, leading to reduced food consumption and locomotive ability, which are essential for development and proliferation. internationalpolicybrief.org There is also evidence that certain molluscicides interfere with osmoregulation and enzymatic activities within the hemolymph (the snail's circulatory fluid). internationalpolicybrief.org The active ingredient in some commercial molluscicides, iron (III) phosphate (B84403), causes changes in the cells of the crop and hepatopancreas, leading to a rapid cessation of feeding. progema-plantcare.com Similarly, metaldehyde, another common molluscicide, is thought to act on the central nervous system and induces excessive mucus production, causing dehydration. neliti.com

Studies on Insecticidal Activity: Neurotoxicological or Metabolic Disruption Mechanisms

The insecticidal properties of compounds like this compound are often attributable to their ability to disrupt the insect's nervous system or metabolic functions. researchgate.net Research in this area focuses on identifying the specific molecular targets to understand the basis of the compound's toxicity and selectivity.

To characterize the insecticidal potential of a compound, researchers employ a range of bioassays tailored to specific insect pests. These tests are essential for determining the compound's efficacy against different insect orders, such as Hemiptera (aphids), Diptera (flies), Coleoptera (beetles), and Lepidoptera (moths and butterflies). researchgate.net Bioassays can be designed to measure toxicity through various routes of exposure, including contact (topical application) and ingestion (feeding assays).

For example, in a feeding bioassay, a plant extract or pure compound is incorporated into the insect's diet, and mortality is recorded over time. researchgate.net In contact toxicity assays, the substance is applied directly to the insect's body. These tests allow for the determination of LC50 and LD50 (median lethal dose) values, providing a quantitative measure of a compound's insecticidal potency. researchgate.net The choice of insect model is also critical; common laboratory models include the fruit fly (Drosophila melanogaster) and the red flour beetle (Tribolium castaneum). researchgate.net

At the molecular level, many insecticides exert their effects by interacting with specific proteins in the insect's nervous system. researchgate.netnih.gov A primary target for many neurotoxic insecticides is the nicotinic acetylcholine receptor (nAChR), which is abundant in the insect central nervous system. ajol.infomdpi.com Compounds that act as agonists at these receptors can cause overstimulation, leading to paralysis and death. The selectivity of these insecticides often arises from differences between insect and vertebrate nAChR structures. ajol.infomdpi.com

Another major target is the voltage-gated sodium channel, which is crucial for the propagation of nerve impulses. nih.govnih.gov Insecticides like pyrethroids bind to these channels, keeping them open for an extended period and causing repetitive nerve firing. nih.govnih.gov

In addition to neurotoxic mechanisms, metabolic disruption is another key mode of action. frontiersin.org This can involve the inhibition of vital enzymes or the detoxification of the insecticide by the insect's own metabolic systems. frontiersin.orgpjoes.com Insects possess detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione-S-transferases, which can break down foreign compounds. pjoes.comnih.gov The effectiveness of an insecticide can, therefore, depend on its ability to evade or overwhelm these metabolic defenses. frontiersin.org Understanding these interactions is crucial for overcoming insecticide resistance, which often develops through enhanced metabolic detoxification or target site mutations. pjoes.com

Investigations into Other Biological Interactions at a Mechanistic Level (Excluding Clinical Aspects)

Beyond direct toxicity to pests, the broader biological interactions of this compound at a mechanistic level are an area of interest. This includes understanding its effects on non-target organisms and its potential interactions with other biological systems. For instance, some plant alkaloids can influence the behavior of organisms without being immediately lethal. In snails, this can manifest as reduced feeding or avoidance behavior. internationalpolicybrief.orgneliti.com In insects, certain compounds can act as repellents or interfere with chemosensory processes, such as the detection of pheromones, which are vital for mating and locating food sources. nih.govnih.gov These sublethal effects can have significant impacts on pest populations by disrupting their life cycle and behavior.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dyshomerythrine Analogues

Elucidation of Pharmacophoric Requirements for Modulating Specific Biological Activities

The identification of the pharmacophore—the precise three-dimensional arrangement of functional groups essential for biological activity—is a cornerstone of drug discovery. For Dyshomerythrine analogues, this involves synthesizing a variety of derivatives and assessing their impact on specific biological targets. Key modifications would likely focus on the aromatic ring system, the nitrogen-containing heterocyclic core, and any substituent groups.

Systematic alterations, such as the addition of hydrogen bond donors and acceptors, hydrophobic groups, and charged moieties, would help to map the key interaction points with a biological receptor. It is hypothesized that the spatial arrangement of the aromatic and heterocyclic systems plays a crucial role in target binding. The electronic properties of substituents on the aromatic ring, for instance, could significantly modulate binding affinity and efficacy.

Influence of Stereochemistry on Biological Potency and Selectivity

This compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be highly potent, while the other may be inactive or even produce undesirable side effects.

Therefore, a critical aspect of SAR studies for this compound analogues is the stereoselective synthesis and evaluation of individual isomers. This allows researchers to determine the optimal stereochemical configuration for maximizing potency and selectivity for the desired biological target. Understanding the influence of stereochemistry is paramount for developing safer and more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry Approaches for Predicting and Interpreting SAR Data

In the absence of extensive empirical data, computational chemistry offers powerful tools to predict and interpret the SAR of this compound analogues. Molecular docking simulations can be employed to visualize how different analogues might bind to the active site of a target protein. These simulations can provide insights into the key amino acid residues involved in the interaction and help rationalize observed SAR trends.

Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of this compound analogues and how this influences their binding affinity. By calculating binding free energies, computational models can help prioritize the synthesis of analogues that are most likely to exhibit high potency, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their measured biological potency.

A robust QSAR model can be a valuable predictive tool, enabling the estimation of the biological activity of novel, unsynthesized this compound analogues. This approach can significantly accelerate the lead optimization process by guiding the design of new derivatives with improved therapeutic profiles. The development of such models will be contingent on the generation of a consistent and high-quality dataset of this compound analogues and their corresponding biological activities.

As research into this compound continues, the integration of synthetic chemistry, biological evaluation, and computational modeling will be essential to fully unravel the therapeutic potential of this intriguing class of compounds.

Advanced Analytical Chemistry Techniques for Detection and Quantification of Dyshomerythrine in Biological and Environmental Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like Dyshomerythrine. Its high sensitivity and specificity make it an ideal choice for complex matrices such as plant extracts, blood, and urine.

Research Findings:

While specific LC-MS/MS methods for this compound are not extensively documented in publicly available literature, the analysis of structurally related homoerythrina and other alkaloids from the Cephalotaxus genus provides a strong framework for its detection. For instance, a high-performance liquid chromatographic method coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been successfully developed for the analysis of alkaloids in Cephalotaxus harringtonia, a plant known to produce homoerythrina alkaloids. researchgate.netsciencepub.netsciencepub.net This methodology allows for the separation and sensitive detection of various alkaloids, with the MS/MS spectra providing crucial information for structural elucidation. researchgate.net

A typical LC-MS method for alkaloid analysis involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and water, both containing a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency. sciencepub.netsciencepub.net The mass spectrometer is usually operated in positive ion mode, as the nitrogen atom in the alkaloid structure is readily protonated.

Hypothetical LC-MS Parameters for this compound Analysis:

Based on methods for similar alkaloids, a hypothetical set of parameters for the analysis of this compound could be established.

| Parameter | Suggested Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Gradient | Linear gradient from 5% to 95% B over 15-20 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) for targeted analysis |

This table presents a hypothetical but representative set of conditions for LC-MS analysis of this compound based on established methods for similar alkaloids.

The use of tandem mass spectrometry (MS/MS) would enable targeted quantification through selected reaction monitoring (SRM), where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This technique significantly enhances selectivity and sensitivity, which is crucial for quantification in complex biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many alkaloids, including likely this compound, are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility.

Research Findings:

GC-MS has been extensively used for the screening of alkaloids in various Erythrina species, which, while a different class, demonstrates the utility of GC-MS in alkaloid analysis. More pertinently, GC-MS has been successfully applied to the analysis of homoerythrina alkaloids from Cephalotaxus harringtonia and other related species. scispace.com In some cases, derivatization to form trimethylsilyl (B98337) (TMS) ethers of hydroxyl groups is performed to enhance volatility and improve chromatographic performance.

The mass spectra obtained from GC-MS provide valuable structural information based on the fragmentation patterns of the analyte. These fragmentation patterns can serve as a fingerprint for the identification of specific alkaloids, including this compound.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Suggested Condition |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp 150°C, ramp to 280°C at 5-10°C/min |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Derivatization | Silylation (e.g., with BSTFA) may be required |

This table outlines a hypothetical but plausible set of conditions for the GC-MS analysis of this compound, potentially requiring derivatization.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Research Findings:

While specific applications of CE for the analysis of this compound are not readily found in the literature, CE has been demonstrated as a powerful tool for the analysis of various alkaloids. For instance, CE has been used for the analysis of polyphenolic compounds and alkaloids in Cephalotaxus oliveri, a plant known to contain homoerythrina alkaloids. researchgate.net Furthermore, CE methods have been developed for the simultaneous determination of several tropane (B1204802) alkaloids in pharmaceutical preparations and plant extracts. isciii.es

The separation in CE is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE). The composition of the BGE, including its pH and the addition of modifiers, can be optimized to achieve the desired separation. For alkaloid analysis, acidic buffers are often used to ensure the analytes are protonated and carry a positive charge.

Hypothetical CE Parameters for this compound Analysis:

| Parameter | Suggested Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length) |

| Background Electrolyte (BGE) | 25-50 mM phosphate (B84403) or borate (B1201080) buffer, pH 2.5-4.5 |

| Applied Voltage | 15 - 30 kV |

| Injection | Hydrodynamic or electrokinetic injection |

| Detection | UV-Vis detector (e.g., at 214 nm or 280 nm) or coupling to MS |

This table provides a hypothetical yet representative set of parameters for the analysis of this compound using Capillary Electrophoresis.

Development of Robust Analytical Protocols for this compound Profiling

The development of a robust analytical protocol for this compound profiling in biological and environmental matrices is a multi-step process that begins with efficient sample preparation. This typically involves extraction, often using a solvent system tailored to the polarity of this compound, followed by a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for sample clean-up and concentration.

Once a clean extract is obtained, the choice of the analytical technique depends on the specific requirements of the study. For comprehensive profiling and identification of this compound and its potential metabolites, high-resolution LC-MS/MS is the method of choice due to its sensitivity and specificity. For routine quantification in a large number of samples, a validated LC-MS/MS method in SRM mode or a well-developed HPLC-UV method could be employed.

Method validation is a critical step to ensure the reliability of the analytical data. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The development and validation of such robust protocols are essential for a wide range of applications, including phytochemical studies, pharmacokinetic investigations, and environmental monitoring of this compound.

Future Perspectives and Emerging Research Avenues for Dyshomerythrine

Exploration of Undiscovered Biological Activities and Therapeutic Potential (Non-Clinical)

The known biological activity of Dyshomerythrine is presently confined to its molluscicidal effects against Biomphalaria glabrata, a snail that acts as an intermediate host for schistosomiasis. researchgate.net This finding, while significant, likely only scratches the surface of its potential bioactivities. The structural similarity of this compound to other homoerythrina and Erythrina alkaloids suggests a variety of other pharmacological effects could be uncovered through further research. wikipedia.org

Recent studies on related alkaloids have revealed a range of promising biological activities, most notably in the area of cancer research. Several homoerythrina-type alkaloids isolated from Cephalotaxus species have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. researchgate.netacs.orgrsc.orgnih.gov For instance, certain alkaloids have shown potent activity against leukemia, melanoma, and breast cancer cell lines. researchgate.netacs.org This suggests that this compound and its derivatives should be prioritized for screening against a broad panel of cancer cell lines to determine their potential as lead compounds for new anticancer agents.

Moreover, the Erythrina alkaloid class, which is structurally related to homoerythrina alkaloids, is known for its effects on the central nervous system, including sedative, anticonvulsant, and anxiolytic properties. researchgate.net These alkaloids often act as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors. wikipedia.org Future research should, therefore, include the evaluation of this compound for its activity on various receptor systems in the central nervous system.

The exploration of other potential therapeutic areas should not be overlooked. For example, some Erythrina alkaloids have shown anti-inflammatory and antimicrobial activities. wikipedia.orguantwerpen.be A comprehensive screening of this compound for a wide range of biological activities is a critical next step in understanding its therapeutic potential.

Table 1: Cytotoxic Activities of Selected Homoerythrina Alkaloids

| Compound | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

| Hainanensine | THP-1 (leukemia) | 0.24 ± 0.07 | researchgate.net |

| Hainanensine | K562 (leukemia) | 0.29 ± 0.01 | researchgate.net |

| C-3-epi-wilsonione | Multiple human cancer cell lines | Cytotoxic | acs.org |

| Cephalosine K | Multiple human cancer cell lines | 0.053 to 10.720 | rsc.orgnih.gov |

Biotechnological Approaches for Sustainable Production and Yield Optimization

The isolation of this compound from its natural sources, such as Dysoxylum lenticellare and Lagarostrobos colensoi, is often associated with low yields. researchgate.netresearchgate.netresearchgate.net This limitation hinders extensive research and potential future applications. Biotechnological methods offer a promising alternative for the sustainable and scalable production of this compound.

Plant cell and organ cultures are a key area of exploration. While not yet applied to this compound, studies on related Erythrina species have demonstrated the potential of cell suspension cultures for producing alkaloids. nih.gov Future work could involve establishing cell cultures of Dysoxylum or Lagarostrobos species and optimizing culture conditions, such as media composition and elicitor treatments, to enhance the production of this compound. For example, methyl jasmonate has been used as an elicitor to stimulate the production of secondary metabolites in Erythrina cell cultures. nih.gov

A more advanced approach involves the heterologous expression of the this compound biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. This would first require the elucidation of the complete biosynthetic pathway. Transcriptome analysis of this compound-producing plants, as has been done for Erythrina velutina, can help identify the genes encoding the enzymes involved in the pathway. nih.gov Once identified, these genes can be transferred to a microbial host for heterologous production. This synthetic biology approach could lead to a reliable and cost-effective supply of this compound. numberanalytics.com

Integration with Systems Biology and Metabolomics for Comprehensive Understanding

A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of this compound's role in its native plant and its effects on biological systems. Metabolomics, in particular, can be a powerful tool for this purpose.

Metabolomic profiling of this compound-producing plants can help to understand the regulation of its biosynthesis and its relationship with other metabolic pathways. nih.gov Furthermore, applying metabolomics to cells or organisms treated with this compound can elucidate its mechanism of action. By analyzing the global changes in the metabolome, researchers can identify the metabolic pathways perturbed by the compound, offering clues to its molecular targets and biological effects. Such an approach has been successfully used to study the response of Erythrina cell cultures to elicitors. nih.gov

Integrating these 'omics' data can help build predictive models of this compound's bioactivity and guide the rational design of more potent and selective analogs.

Development of Advanced Functional Materials Based on this compound Scaffolds

The unique tetracyclic spiroamine skeleton of this compound and other homoerythrina alkaloids presents an interesting scaffold for the development of novel functional materials. wikipedia.org While the application of alkaloids in materials science is a nascent field, their structural complexity and inherent bioactivity offer exciting possibilities. numberanalytics.com

One potential avenue is the synthesis of this compound-based polymers. The functional groups on the this compound molecule could be modified to allow for polymerization, creating bioactive polymers for various applications. For example, incorporating this compound into a biocompatible polymer could result in materials with inherent antimicrobial or antifouling properties for use in medical devices or coatings.

Another area of exploration is the use of this compound as a building block in supramolecular chemistry. The rigid, three-dimensional structure of the alkaloid could be exploited to create self-assembling systems with unique properties. Furthermore, the synthesis of derivatives of this compound through techniques like click chemistry could lead to the creation of molecular probes or functionalized nanoparticles for use in bioimaging or targeted drug delivery research. mdpi.com The synthesis of the core ring system of homoerythrina alkaloids has been a subject of research, and these synthetic strategies could be adapted to create a variety of this compound-based scaffolds for materials science applications. acs.orgrsc.orgthieme-connect.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dyshomerythrine, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or condensation, with purification via column chromatography or recrystallization. Structural validation requires combined spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts with literature data for key functional groups .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensure ≤0.4% deviation from theoretical values .

- Validation : Replicate synthesis under inert atmospheres to minimize oxidation artifacts. Cross-reference with peer-reviewed synthesis protocols .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

- Methodological Answer : Prioritize solubility (in solvents like DMSO, ethanol), stability (pH/thermal degradation assays), and reactivity (e.g., susceptibility to hydrolysis). Use controlled conditions:

- Solubility : Phase diagrams and UV-Vis spectroscopy for quantification .

- Stability : High-Performance Liquid Chromatography (HPLC) to track degradation products over time .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound across studies be systematically resolved?

- Methodological Answer :

Literature Audit : Map reported NMR/MS data into a comparative table, highlighting discrepancies in solvent systems, instrumentation, or calibration standards .

Replication : Reproduce conflicting studies using identical conditions. For example, if a study reports anomalous carbonyl peaks, re-run NMR in deuterated chloroform vs. DMSO to assess solvent effects .

Collaborative Verification : Share raw data with third-party labs for independent validation .

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize investigations into high-impact discrepancies .

Q. What computational modeling approaches are most effective for predicting this compound’s bioactivity, and how can these align with experimental results?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using force fields (e.g., CHARMM) to predict binding affinities .

- Docking Studies : Use AutoDock Vina to screen against target receptors, cross-validated with experimental IC50 values .

- Limitations : Address discrepancies by refining solvation models or incorporating quantum mechanical corrections .

- Data Integration : Publish models and datasets in FAIR-compliant repositories (e.g., Zenodo) to enable reproducibility .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

Derivative Library : Synthesize analogs with systematic modifications (e.g., halogenation, alkyl chain variations) .

Assay Design : Use dose-response curves (EC50/IC50) in cell-based assays, ensuring ≥3 biological replicates .

Statistical Analysis : Apply ANOVA or non-parametric tests to correlate structural changes with activity, adjusting for false discovery rates .

Data Management & Interpretation

Q. What strategies mitigate risks of overinterpreting preliminary data in this compound studies?

- Methodological Answer :

- Blinded Analysis : Separate data collection and interpretation teams to reduce bias .

- Negative Controls : Include inert analogs or solvent-only groups in bioassays .

- Transparency : Publish raw datasets, including outliers, in standardized formats (e.g., .csv with metadata) .

Q. How can researchers reconcile low reproducibility in enzymatic inhibition assays involving this compound?

- Methodological Answer :

- Protocol Harmonization : Adopt consensus assay conditions (e.g., buffer pH, temperature) from journals like Bioorganic & Medicinal Chemistry .

- Reagent Sourcing : Document enzyme lot numbers and supplier certificates to trace variability .

- Inter-Lab Studies : Participate in collaborative reproducibility initiatives (e.g., ASPIRE) .

Literature & Ethical Considerations

Q. What criteria should guide the selection of primary literature for benchmarking this compound research?

- Methodological Answer :

- Source Prioritization : Use peer-reviewed articles from journals with rigorous review processes (e.g., Journal of Natural Products) .

- Critical Appraisal : Evaluate methods sections for completeness (e.g., NMR parameters, purity thresholds) .

- Exclusion Criteria : Omit studies lacking raw data or conflict-of-interest disclosures .

Q. How should researchers address ethical gaps in historical studies on this compound’s toxicity?

- Methodological Answer :

- Data Audits : Re-analyze legacy studies using modern ethical frameworks (e.g., OECD guidelines) .

- In Silico Alternatives : Employ computational toxicology models (e.g., QSAR-Toolbox) to reduce animal testing .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.